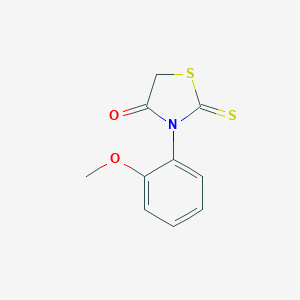

3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one

Description

Properties

IUPAC Name |

3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S2/c1-13-8-5-3-2-4-7(8)11-9(12)6-15-10(11)14/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYJCFFLRJBPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)CSC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303566 | |

| Record name | 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643770 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

56676-49-4 | |

| Record name | NSC159091 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one typically involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized under acidic conditions to yield the desired thiazolidinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, industrial methods may incorporate advanced purification techniques like recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether group.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction and reagents used.

Scientific Research Applications

Anticancer Activity

Thiazolidin-4-one derivatives, including 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one, have been extensively studied for their anticancer properties. These compounds exhibit significant cytotoxic effects against various cancer cell lines through several mechanisms:

- Enzyme Inhibition : Thiazolidinones have been shown to inhibit key enzymes involved in cancer progression. For instance, they can inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells . The inhibition of protein tyrosine kinases (PTKs) and carbonic anhydrases also plays a crucial role in their anticancer mechanism .

-

Case Studies : Recent studies have highlighted the efficacy of thiazolidin-4-one derivatives against specific cancer types:

- A study by Qi et al. demonstrated that certain analogues exhibited IC50 values as low as 0.015 µM against c-Met kinase, indicating potent multi-target inhibition .

- Another investigation revealed that compounds derived from thiazolidin-4-one showed significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values of 0.54 µM and 0.24 µM respectively .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity:

- Mechanism : The compound exhibits antibacterial properties by disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival .

- Research Findings : Various studies have reported the synthesis of thiazolidinone derivatives with potent antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives synthesized using one-pot methods demonstrated effective antimicrobial activity through improved solubility and bioavailability .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinone derivatives is another area of research:

- Mechanism : These compounds can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .

- Case Studies : Research has documented the anti-inflammatory efficacy of thiazolidinones in animal models, showing reduced levels of pro-inflammatory cytokines and improved clinical outcomes in conditions such as arthritis .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several innovative strategies:

- Synthetic Methods : Various synthetic routes have been developed to enhance yield and purity, including one-pot multi-component reactions (MCRs) that simplify the synthesis process while maintaining high efficiency .

- Structure-Activity Relationship : Understanding the SAR is crucial for optimizing the biological activity of thiazolidinone derivatives. Modifications at specific positions on the thiazolidinone ring can significantly influence their anticancer potency and selectivity .

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The thiazolidinone ring and thioxo group are believed to play crucial roles in its biological activity. The compound may inhibit enzymes or proteins involved in disease pathways, leading to therapeutic effects. Additionally, its ability to form reactive intermediates can contribute to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Substituent Effects on Electrochemical Properties

The electrochemical behavior of thiazolidin-4-one derivatives is highly dependent on substituents. For instance:

- (Z)-5-(Azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one (R1) : The azulene moiety enhances π-electron conjugation, improving metal ion (e.g., Pb²⁺, Cd²⁺) complexation for electrochemical detection .

- 5-(4-Diethylamino-benzylidene)-2-thioxo-thiazolidin-4-one (R2): The diethylamino group acts as a strong electron donor, facilitating redox processes in heavy metal sensing .

- 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one : The ortho-methoxy group provides moderate electron-donating effects, balancing steric hindrance and conjugation. This makes it suitable for selective ion detection but less effective than R1 or R2 in high-sensitivity applications .

Table 1: Electrochemical Performance of Thiazolidin-4-one Derivatives

Corrosion Inhibition Efficiency

Thiazolidin-4-ones with polar substituents exhibit corrosion inhibition by adsorbing onto metal surfaces. Key comparisons include:

- 3-[(2-Hydroxy-benzylidene)-amino]-2-thioxo-thiazolidin-4-one: The hydroxy-imine group forms stable chelates with Fe, achieving 92% inhibition efficiency for mild steel in HCl .

- This compound : The methoxy group provides weaker adsorption due to reduced polarity, resulting in ~75% inhibition efficiency under similar conditions .

Structural and Crystallographic Insights

Biological Activity

3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one is a compound belonging to the thiazolidinone class, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound features a thiazolidinone ring with a methoxyphenyl substituent and a thioxo group. These structural components contribute to its unique reactivity and biological activity.

Antimicrobial Activity

Research indicates that thiazolidinones exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL for several thiazolidinone derivatives, demonstrating moderate to good antimicrobial activity .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 200 |

| Pseudomonas fluorescens | 150 |

| Escherichia coli | 300 |

Moreover, the compound's ability to inhibit biofilm formation has been highlighted, with reductions exceeding 50% in specific cases .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.45 |

| A549 | 0.53 |

| HeLa | 0.52 |

These results indicate that the compound can effectively inhibit cancer cell proliferation, potentially through mechanisms involving apoptosis induction and inhibition of specific signaling pathways .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. It has been shown to reduce pro-inflammatory markers in macrophage models, suggesting a potential role in managing inflammatory conditions .

Antioxidant Activity

The antioxidant capacity of thiazolidinones is another crucial aspect of their biological activity. Studies have demonstrated that modifications in the thiazolidinone structure can significantly enhance antioxidant properties. For example, certain derivatives have shown effective inhibition of lipid peroxidation with EC50 values below 1 mM , indicating strong antioxidant potential .

The biological activity of this compound is attributed to its interaction with various molecular targets. The thiazolidinone ring and thioxo group are believed to play critical roles in enzyme inhibition and modulation of signaling pathways involved in disease processes. This includes the inhibition of tyrosine kinases and other proteins associated with cancer progression .

Case Studies

Several studies have evaluated the biological activity of related compounds within the thiazolidinone class:

- Antimicrobial Efficacy : A study on novel thiazolidinone derivatives revealed that compounds similar to this compound exhibited broad-spectrum antimicrobial activity against various pathogens, highlighting their potential as therapeutic agents against infections .

- Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of modified thiazolidinones against multiple cancer cell lines, establishing a correlation between structural modifications and enhanced anticancer activity .

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via Knoevenagel condensation. For example, intermediates like 3-substituted-4-(4-substituted-benzyloxy)benzaldehyde are first prepared by coupling substituted benzyl chlorides with 4-hydroxybenzaldehyde derivatives in acetonitrile using K₂CO₃/KI as a base. The aldehyde intermediate is then condensed with rhodanine (2-thioxo-thiazolidin-4-one) in the presence of β-alanine and glacial acetic acid under reflux. Optimization involves adjusting stoichiometry, reaction time, and temperature. Purification via recrystallization or column chromatography is critical to isolate the product from byproducts like unreacted rhodanine or dimeric adducts .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Spectroscopy : FT-IR confirms the thioxo (C=S) stretch at ~1200–1250 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹. ¹H/¹³C NMR identifies the methoxy group (δ ~3.8 ppm for OCH₃) and aromatic protons.

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL software resolves the planar thiazolidinone ring and dihedral angles between substituents. For example, in related derivatives, the methoxyphenyl group forms a dihedral angle of ~71° with the thiazolidinone core, influencing packing via C–H⋯O interactions .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring (e.g., methoxy position) influence the compound’s biological activity or material properties?

Substituent position significantly affects bioactivity. For instance, 3-(3-Methylphenyl) derivatives exhibit stronger β-lactamase inhibition than 4-methyl analogs due to steric and electronic effects. Computational docking (e.g., AutoDock Vina) can model interactions with enzyme active sites, while Hammett constants quantify electronic contributions of substituents. Experimental validation via enzyme assays (e.g., IC₅₀ measurements) confirms structure-activity relationships .

Q. What computational methods are effective in predicting the corrosion inhibition efficiency of this compound on metals?

Density Functional Theory (DFT) calculates parameters like HOMO/LUMO energy gaps (e.g., ΔE < 3 eV suggests strong electron donation to metal surfaces) and Fukui indices to identify reactive sites. Molecular dynamics simulations model adsorption on Fe surfaces in acidic media. Experimental validation via electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization quantifies inhibition efficiency (>85% at 10⁻³ M in HCl) .

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. ineffective) be resolved across studies?

Contradictions often arise from variations in:

- Test strains : Gram-positive vs. Gram-negative bacteria respond differently due to cell wall permeability.

- Experimental design : MIC values depend on inoculum size and growth media (e.g., Mueller-Hinton vs. LB broth).

- Compound stability : Degradation under assay conditions (e.g., light exposure) may reduce efficacy. Standardized protocols (CLSI guidelines) and stability studies (HPLC monitoring) mitigate these issues .

Q. What strategies improve the solubility and bioavailability of this compound for pharmacological applications?

- Salt formation : Reacting the thioxo group with NaOH forms a water-soluble sodium salt.

- Co-crystallization : Co-formers like citric acid enhance solubility via hydrogen bonding.

- Nanoformulation : Encapsulation in PLGA nanoparticles improves cellular uptake, as shown in in vitro cytotoxicity assays (e.g., 50% release at pH 5.5 in 24 hours) .

Methodological Guidance

Q. How to resolve crystallographic disorder in the thiazolidinone ring during SXRD analysis?

Disorder in the thioxo group or methoxyphenyl substituent can be addressed by:

Q. What experimental controls are critical in assessing antioxidant activity (e.g., DPPH assay)?

- Positive controls : Ascorbic acid or Trolox to calibrate radical scavenging capacity.

- Blank correction : Measure solvent (e.g., DMSO) effects on absorbance.

- Concentration gradient : Test 0.1–100 μM to avoid saturation artifacts. Activity is expressed as IC₅₀ (e.g., 25 μM for this compound vs. 15 μM for ascorbic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.